2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Description

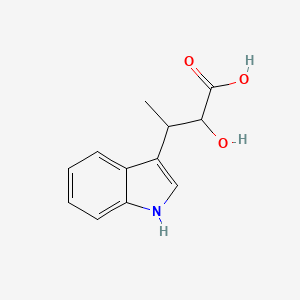

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFXPJOTSOMKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-3-(1H-indol-3-yl)butanoic acid is a member of the indole family of compounds, characterized by a bicyclic structure composed of a benzene ring fused to a pyrrole ring.[1] This class of molecules is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by indole derivatives. The structural motif of this compound, featuring a hydroxylated butyric acid side chain attached to the indole core, suggests its potential as a bioactive molecule. This guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, a plausible synthetic approach, and an analysis of its known and potential biological significance.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is defined by an indole ring substituted at the C3 position with a 2-hydroxybutanoic acid moiety. The presence of two chiral centers in the side chain implies the existence of four possible stereoisomers.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 219.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 21193-78-2 | PubChem[1] |

| Canonical SMILES | CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O | PubChem[1] |

| InChI Key | NUFXPJOTSOMKFZ-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Conceptual Experimental Protocol

Disclaimer: The following protocol is a conceptual outline based on general methods and has not been experimentally validated for this specific compound.

-

Reaction Setup: In a high-pressure autoclave, combine indole, 2,3-dihydroxybutanoic acid, and potassium hydroxide pellets in appropriate molar ratios.

-

Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature range of 240-270°C for several hours.

-

Work-up: After cooling, dissolve the reaction mixture in water.

-

Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted indole.

-

Acidification: Acidify the aqueous phase with a strong acid, such as hydrochloric acid, to a pH of approximately 1. This will precipitate the desired this compound.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Purification: Further purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.

Analytical Characterization

Comprehensive spectroscopic data for this compound is limited in the public domain.

Mass Spectrometry

Experimental Liquid Chromatography-Mass Spectrometry (LC-MS) data is available on PubChem. The data shows a precursor ion [M+H]⁺ at m/z 220.097, which is consistent with the calculated exact mass of the compound.[1]

Reactivity and Stability

Specific studies on the reactivity and stability of this compound have not been reported. However, based on its structure, several reactivity patterns can be anticipated:

-

Indole Ring: The indole nucleus is susceptible to electrophilic substitution, primarily at the C3 position. However, since this position is already substituted, reactions may occur at other positions on the pyrrole or benzene rings under forcing conditions. The indole NH proton is weakly acidic and can be deprotonated with a strong base.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Hydroxyl Group: The secondary alcohol can be oxidized to a ketone or undergo esterification or etherification.

-

Stability: Indole derivatives can be sensitive to strong acids and oxidizing agents. The compound should be stored in a cool, dark place to prevent degradation.

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the broader class of indole-3-alkanoic acids, particularly indole-3-butyric acid (IBA), is well-known for its role as a plant hormone (auxin) that promotes root formation. Derivatives of IBA have been synthesized and investigated for their ability to modulate plant root architecture.

Furthermore, various indole derivatives have been explored as potential therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural features of this compound make it a candidate for investigation in these areas. The hydroxyl and carboxylic acid groups provide opportunities for further chemical modification to develop novel drug candidates.

Conclusion

This compound is an intriguing indole derivative with potential for further investigation in both agricultural and pharmaceutical research. While its fundamental physicochemical properties are known, a significant knowledge gap exists regarding its synthesis, comprehensive analytical characterization, and biological activity. The information presented in this guide serves as a foundation for researchers and scientists interested in exploring the chemistry and potential applications of this compound. Further research is warranted to fully elucidate its chemical and biological profile.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Data of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-hydroxy-3-(1H-indol-3-yl)butanoic acid (Molecular Formula: C₁₂H₁₃NO₃, Molecular Weight: 219.24 g/mol ). As a molecule of interest for researchers, scientists, and drug development professionals, a thorough understanding of its structural features is paramount. This document consolidates experimental mass spectrometry data with expertly predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a complete characterization. We delve into the causality behind experimental choices and data interpretation, ensuring a self-validating system of protocols and analysis. All data is presented with in-text citations to authoritative sources, culminating in a complete reference list for further verification.

Molecular Structure and Functional Groups

This compound is a chiral molecule featuring a core indole ring substituted at the C3 position with a butanoic acid backbone. The structure incorporates several key functional groups that dictate its spectroscopic signature:

-

Indole Ring: A bicyclic aromatic heterocycle responsible for characteristic aromatic signals in NMR and specific vibrations in IR spectroscopy.

-

Carboxylic Acid: A primary functional group exhibiting a highly deshielded proton in ¹H NMR, a distinct carbonyl carbon in ¹³C NMR, and very broad O-H and strong C=O stretching bands in IR.

-

Secondary Alcohol: Contributes a hydroxyl proton and a carbinol proton/carbon, which are readily identifiable in NMR and IR spectra.

-

Aliphatic Chain: A butane backbone with a methyl group, giving rise to signals in the aliphatic region of NMR spectra.

The interplay of these groups provides a unique spectroscopic fingerprint essential for its unambiguous identification and characterization.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition and structural features of a molecule through ionization and fragmentation. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique, typically yielding the protonated molecular ion [M+H]⁺ in positive ion mode.

Experimental High-Resolution Mass Spectrometry Data

Experimental LC-MS/MS data has been sourced from the PubChem database (CID 12310809).[1] The data was acquired on a Quadrupole Time-of-Flight (Q-TOF) instrument, providing high mass accuracy.

Table 1: Experimental LC-MS/MS Data for this compound

| Precursor Ion | Precursor m/z | Fragment Ion m/z | Relative Intensity (%) |

| [M+H]⁺ | 220.097 | 144.081 | 100.0 |

| 130.065 | 65.5 | ||

| 132.081 | 24.0 | ||

| 117.058 | 17.4 | ||

| 145.087 | 15.9 |

Source: PubChem CID 12310809[1]

Interpretation of Fragmentation

The fragmentation pattern is highly characteristic of an indole derivative. The major fragments arise from cleavages in the butanoic acid side chain, with the charge being retained by the stable indole moiety.

-

Base Peak (m/z 144.081): This fragment corresponds to the [C₁₀H₁₀N]⁺ ion. It is formed via a cleavage of the Cα-Cβ bond (the bond between the carbon bearing the hydroxyl group and the carbon attached to the indole ring), followed by the loss of the hydroxy-carboxylic acid portion (C₂H₃O₃). This is a common fragmentation pathway for 3-substituted indoles.

-

Major Fragment (m/z 130.065): This fragment, corresponding to the [C₉H₈N]⁺ ion, is the classic quinolinium or isoquinolinium cation, a hallmark of indole fragmentation.[2] It is formed from the further fragmentation of the indole ring system.

Proposed Fragmentation Pathway

The following diagram illustrates the logical relationship between the precursor ion and its major fragments.

Experimental Protocol: High-Resolution LC-MS/MS

The choice to use LC-MS/MS is driven by the need to separate the analyte from any potential impurities before mass analysis, ensuring data integrity.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

Chromatography: Employ a C18 reverse-phase column. Use a gradient elution method with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B. The formic acid aids in protonation for positive ion mode ESI.

-

Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[3]

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Data Acquisition: Acquire data in both full scan mode (to detect the precursor ion) and tandem MS (MS/MS) mode. For MS/MS, the [M+H]⁺ ion (m/z 220.097) is selected in the first mass analyzer and fragmented via collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Analysis: Analyze the resulting spectrum to identify the masses of the fragment ions.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While experimental data for this specific molecule is not publicly available, a predicted spectrum can be constructed based on the known absorption frequencies of its constituent functional groups.[4][5][6]

Predicted IR Absorption Bands

Table 2: Predicted Characteristic IR Absorption Bands

| Wave Number (cm⁻¹) | Functional Group | Vibration Type | Intensity | Characteristics |

| 3400 - 3300 | Indole N-H | Stretch | Medium, Sharp | Characteristic of N-H bond in the indole ring. |

| 3350 - 3200 | Alcohol O-H | Stretch | Strong, Broad | Broad due to hydrogen bonding. |

| 3300 - 2500 | Carboxylic Acid O-H | Stretch | Very Strong, Very Broad | Extremely broad, often obscuring C-H stretches.[1][7] |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium | Peaks appear just above 3000 cm⁻¹. |

| 2990 - 2850 | Aliphatic C-H | Stretch | Medium | Peaks appear just below 3000 cm⁻¹. |

| ~1710 | Carboxylic Acid C=O | Stretch | Strong, Sharp | A key diagnostic peak for the carboxyl group.[8] |

| 1600 - 1450 | Aromatic C=C | Stretch | Medium-Weak | Multiple bands characteristic of the indole ring. |

| 1300 - 1200 | Carboxylic Acid C-O | Stretch | Strong | Strong absorption coupled with O-H bend. |

| 1200 - 1000 | Alcohol C-O | Stretch | Strong | Strong absorption for the secondary alcohol. |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a common sampling technique because it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting spectrum by performing a baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. No publicly available experimental NMR spectra for this compound were found. Therefore, the following data is predicted using advanced algorithms (e.g., machine learning, HOSE-code based systems) which are known to provide high accuracy, particularly for ¹³C NMR.[2][3][4][9][10] The predictions are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The choice of solvent is critical in NMR as it can influence chemical shifts.[6] A polar, aprotic solvent like DMSO-d₆ is often used for compounds with exchangeable protons (like -OH, -NH, -COOH) as it slows down the exchange rate, allowing these signals to be observed.

Table 3: Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

| Proton Label (see structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-1 (Indole N-H) | ~11.0 | Broad Singlet | 1H | Deshielded, exchangeable proton. |

| H-2 (Indole C2-H) | ~7.2 | Singlet | 1H | Characteristic singlet for 3-substituted indoles. |

| H-4 (Indole C4-H) | ~7.6 | Doublet | 1H | Aromatic proton adjacent to the fused ring junction. |

| H-5, H-6 (Indole) | ~7.1 - 7.3 | Multiplet | 2H | Overlapping aromatic signals. |

| H-7 (Indole C7-H) | ~7.4 | Doublet | 1H | Aromatic proton adjacent to the indole nitrogen. |

| H-α (CH-OH) | ~4.2 | Doublet | 1H | Coupled to H-β. Deshielded by adjacent -OH group. |

| H-β (CH-Indole) | ~3.5 | Multiplet | 1H | Coupled to H-α and the methyl protons. |

| H-γ (CH₃) | ~1.2 | Doublet | 3H | Coupled to H-β. |

| Alcohol O-H | Variable | Broad Singlet | 1H | Chemical shift is concentration/temperature dependent. |

| Carboxyl O-H | ~12.5 | Very Broad Singlet | 1H | Highly deshielded, exchangeable proton. |

Predicted ¹³C NMR Spectrum

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxyl) | ~175 | Characteristic downfield shift for a carboxylic acid. |

| C-α (CH-OH) | ~72 | Carbon attached to the hydroxyl group. |

| C-β (CH-Indole) | ~38 | Aliphatic carbon attached to the indole ring. |

| C-γ (CH₃) | ~18 | Methyl carbon. |

| C-2 (Indole) | ~124 | |

| C-3 (Indole) | ~112 | Shielded due to substitution. |

| C-3a (Indole) | ~127 | Bridgehead carbon. |

| C-4 (Indole) | ~118 | |

| C-5 (Indole) | ~121 | |

| C-6 (Indole) | ~119 | |

| C-7 (Indole) | ~111 | |

| C-7a (Indole) | ~136 | Bridgehead carbon attached to nitrogen. |

Experimental Workflow: NMR Analysis

The following workflow ensures the acquisition of high-quality, reproducible NMR data.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a self-consistent structural assignment.

-

Mass Spectrometry confirms the molecular weight (219.0895 Da, corresponding to C₁₂H₁₃NO₃) and provides key structural information through the characteristic indole fragments at m/z 144 and 130.

-

IR Spectroscopy confirms the presence of all key functional groups: the very broad O-H stretch for the carboxylic acid, the separate N-H and O-H stretches for the indole and alcohol, and the strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹.

-

NMR Spectroscopy provides the complete connectivity map. ¹H NMR would show the distinct aromatic protons of the 3-substituted indole, the diastereotopic protons of the aliphatic chain, and the exchangeable protons. ¹³C NMR confirms the presence of 12 unique carbon environments, including the downfield carbonyl carbon, the carbinol carbon, and the full set of indole and aliphatic carbons.

Together, these three techniques provide unambiguous evidence for the structure of this compound.

Conclusion

This guide has detailed the key spectroscopic features of this compound. By combining experimental mass spectrometry data with high-confidence predicted IR and NMR data, we have provided a robust analytical framework for the identification and characterization of this molecule. The protocols and interpretations herein serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling confident structural verification and quality control.

References

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

YouTube (2020). Getting started with interpreting IR spectra. [Link]

-

Chemistry LibreTexts (2022). 8.4.1: Interpretting IR Spectra. [Link]

-

Mestrelab Research S.L. Mnova NMRPredict. [Link]

-

PubChem. This compound. [Link]

-

Reddit (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

PubMed (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

YouTube (2021). ChemDraw tutorial 4 - Prediction of NMR. [Link]

-

Revvity Signals Software, Inc. (2025). ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction. [Link]

-

MDPI (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

Sources

- 1. This compound | C12H13NO3 | CID 12310809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simulate and predict NMR spectra [nmrdb.org]

- 3. Visualizer loader [nmrdb.org]

- 4. Download NMR Predict - Mestrelab [mestrelab.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000011) [hmdb.ca]

- 8. PROSPRE [prospre.ca]

- 9. reddit.com [reddit.com]

- 10. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-hydroxy-3-(1H-indol-3-yl)butanoic Acid

This guide provides a comprehensive technical overview of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, a significant tryptophan metabolite. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural elucidation, stereochemical complexity, and potential biological significance, drawing upon established analytical methodologies and insights from closely related indole-alkanoic acids.

Introduction: The Significance of Indole-Containing Tryptophan Metabolites

Tryptophan, an essential amino acid, is a precursor to a multitude of bioactive metabolites that play crucial roles in human physiology and pathology.[1] The catabolism of tryptophan occurs via three primary pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, the last of which is largely mediated by the gut microbiota.[2][3] Metabolites from these pathways, including this compound, are increasingly recognized for their neuroprotective and anti-inflammatory properties.[4][5] This guide focuses on the molecular structure and characterization of this compound, providing a framework for its synthesis, purification, and analysis, and contextualizing its potential therapeutic relevance.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | [6] |

| Molecular Weight | 219.24 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| InChIKey | NUFXPJOTSOMKFZ-UHFFFAOYSA-N | [6] |

| CAS Number | 21193-78-2 | [6] |

Proposed Synthesis and Purification

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis

-

Reaction Setup: In a high-pressure autoclave, combine indole, 2,3-dihydroxybutanoic acid, and potassium hydroxide pellets in appropriate molar ratios.

-

Reaction Conditions: Heat the mixture to a high temperature (e.g., 250-270 °C) for an extended period (e.g., 20-24 hours).[7]

-

Workup: After cooling, dissolve the reaction mixture in water.

-

Purification: Acidify the aqueous solution with a strong acid, such as hydrochloric acid, to precipitate the crude product.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system to yield the final this compound.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of published experimental NMR data for this compound, we present the assigned NMR data for the closely related and well-characterized compound, DL-Indole-3-lactic acid (ILA), as a reference.[8] The key difference in the structure of the target molecule is the presence of a methyl group at the C3 position of the butanoic acid chain, which would introduce a new methyl signal and alter the splitting patterns of the adjacent protons.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for DL-Indole-3-lactic Acid in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2' | 7.236 | 124.397 |

| C4' | 7.741 | 113.266 |

| C5' | 7.156 | 121.742 |

| C6' | 7.236 | 121.584 |

| C7' | 7.494 | 114.418 |

| C3a' | - | 129.95 |

| C7a' | - | 138.811 |

| C3' | - | 126.93 |

| C2 | 4.331 | 74.401 |

| C3 | 3.252, 3.061 | 32.795 |

| COOH | - | 183.847 |

Source: BMRB entry bmse000409[8]

Predicted Differences for this compound:

-

¹H NMR: A doublet corresponding to the new methyl group would appear, likely in the upfield region. The proton at C3 would become a multiplet due to coupling with both the C2 proton and the new methyl protons. The proton at C2 would remain a doublet, coupling with the C3 proton.

-

¹³C NMR: A new signal for the methyl carbon would be present. The chemical shift of C3 would be shifted downfield due to the substitution.

Mass Spectrometry (MS)

The fragmentation pattern of this compound can be predicted based on the principles of mass spectrometry for indole derivatives and carboxylic acids.[9] Experimental LC-MS/MS data from PubChem provides insight into the fragmentation of the protonated molecule ([M+H]⁺ at m/z 220.097).[6]

Table 3: Key Fragment Ions from LC-MS/MS of [M+H]⁺ of this compound

| m/z | Proposed Fragment |

| 144.0810 | [Indole-3-acetaldehyde + H]⁺ |

| 130.0652 | [Indole-3-methylene]⁺ |

| 117.0576 | [Indole]⁺ |

Source: PubChem CID: 12310809[6]

Caption: Proposed major fragmentation pathway for protonated this compound.

Chiral Separation

The presence of two chiral centers (at C2 and C3) in this compound means it can exist as four stereoisomers (two pairs of enantiomers). The separation of these diastereomers and enantiomers is critical for understanding their specific biological activities. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a common and effective method for this purpose.[10]

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Screen a variety of chiral stationary phases, such as polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase Optimization (Normal Phase):

-

Start with a mobile phase of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure good peak shape for the carboxylic acid.

-

Vary the ratio of hexane to isopropanol to optimize the separation.

-

-

Mobile Phase Optimization (Reversed Phase):

-

Use a mobile phase of acetonitrile/water with an acidic modifier (e.g., formic acid).

-

Adjust the organic-to-aqueous ratio to achieve the desired retention and resolution.

-

-

Detection: Utilize a UV detector, monitoring at a wavelength where the indole chromophore absorbs strongly (around 280 nm).

Potential Biological and Therapeutic Significance

Direct studies on the biological activity of this compound are limited. However, extensive research on its close structural analogs, indole-3-lactic acid (ILA) and indole-3-acetic acid (IAA), provides a strong foundation for predicting its potential roles.

Anti-Inflammatory and Antioxidant Properties

Indole derivatives produced by the gut microbiota, such as IAA, have been shown to possess significant anti-inflammatory and antioxidant properties.[11][12] These compounds can mitigate inflammatory responses by modulating signaling pathways such as NF-κB and inducing the expression of antioxidant enzymes like heme oxygenase-1.[12] Given its structural similarity, this compound is likely to exhibit similar activities.

Neuroprotective Effects

Tryptophan metabolites are increasingly implicated in the gut-brain axis, influencing neurological health.[2] Compounds like indole-3-propionic acid (IPA), another gut microbiota-derived metabolite, have demonstrated potent neuroprotective effects in models of cerebral ischemia and Alzheimer's disease.[1] The neuroprotective mechanisms are often attributed to their ability to scavenge free radicals and modulate neuroinflammatory processes. The structural features of this compound suggest it could contribute to this neuroprotective milieu.

Caption: Potential biological activities of this compound.

Conclusion and Future Directions

This compound represents a compelling molecule at the intersection of microbial metabolism and host physiology. While direct experimental data on its synthesis and biological functions are still emerging, a robust framework for its characterization can be established through analogies with closely related tryptophan metabolites. Future research should focus on developing a specific and efficient synthesis for this compound, which will enable a thorough investigation of its stereoisomer-specific biological activities. Elucidating its precise roles in anti-inflammatory and neuroprotective pathways could pave the way for novel therapeutic strategies targeting the gut-brain axis.

References

-

Frontiers in Immunology. (n.d.). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Retrieved from [Link]

-

PMC. (n.d.). Production, Mechanisms, and Therapeutic Strategies of Tryptophan Metabolites in CNS Diseases. Retrieved from [Link]

-

Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]

-

MDPI. (n.d.). Microbial-Derived Tryptophan Metabolites and Their Role in Neurological Disease: Anthranilic Acid and Anthranilic Acid Derivatives. Retrieved from [Link]

-

PMC. (n.d.). Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies. Retrieved from [Link]

-

PubMed. (n.d.). Chemistry and antiinflammatory activities of prodolic-acid and related 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-alkanoic acids. 1. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Indole-3-lactic acid (I3LA) structure and MTT assay results. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Retrieved from [Link]

-

BMRB. (n.d.). BMRB entry bmse000409 - Dl-Indole-3-lactic Acid. Retrieved from [Link]

-

PubMed. (n.d.). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Retrieved from [Link]

-

PubMed. (n.d.). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography. Retrieved from [Link]

-

ChemRxiv. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). US3047585A - Synthesis of 3-indolealkanoic acids.

Sources

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. Production, Mechanisms, and Therapeutic Strategies of Tryptophan Metabolites in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]

- 5. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C12H13NO3 | CID 12310809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US3047585A - Synthesis of 3-indolealkanoic acids - Google Patents [patents.google.com]

- 8. bmse000409 Dl-Indole-3-lactic Acid at BMRB [bmrb.io]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells [mdpi.com]

- 12. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigma of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid: A-Technical Guide to a Putative Natural Product

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, a molecule of interest within the broader class of indole-based compounds. Despite its structural similarity to known bioactive molecules, a comprehensive review of the existing literature reveals no direct evidence of its natural occurrence. This guide, therefore, pivots to a detailed exploration of the closely related and well-documented natural product, Indole-3-butyric acid (IBA). We will examine the established natural sources, biosynthetic pathways, and metabolic fate of IBA as a foundational framework. Subsequently, we will propose a scientifically rigorous, hypothesis-driven approach for the prospective discovery and characterization of this compound in natural systems. This document serves as a resource for researchers navigating the landscape of indole alkaloids and provides a roadmap for future investigations into this intriguing, yet elusive, compound.

The Elusive Nature of this compound

A thorough investigation of scientific databases and literature yields no conclusive reports on the isolation of this compound from a natural source. While its chemical structure is defined in resources such as PubChem, these entries lack information regarding its biological origins.[1] This absence of evidence strongly suggests that if this compound does exist in nature, it is likely a minor or transient metabolite that has yet to be identified through conventional screening methods.

The core structure, an indole ring linked to a modified butyric acid chain, places it in proximity to a class of well-known phytohormones and microbial metabolites. This structural relationship, particularly to Indole-3-butyric acid (IBA), provides a logical starting point for a deeper investigation.

Indole-3-butyric Acid (IBA): A Naturally Occurring Analogue

To understand the potential for the natural existence of this compound, a comprehensive understanding of its closest-known natural analogue, IBA, is paramount.

Natural Occurrence of IBA

Initially considered a synthetic auxin, IBA has since been identified as an endogenous compound in various plant species, including maize (Zea mays) and willow (Salix).[2][3] Its presence has also been confirmed in other plants and is implicated in various physiological processes, most notably root formation.[2][4] Furthermore, certain soil microorganisms, such as the bacterium Azospirillum brasilense, have been shown to produce IBA.[5]

Biosynthesis of IBA

The biosynthetic pathways of IBA in plants are still under investigation, but it is understood to be derived from tryptophan. In maize, there is evidence that IBA can be synthesized from Indole-3-acetic acid (IAA), another prominent auxin.[3] This conversion suggests a metabolic link between these two important phytohormones.

Metabolism of IBA

In plants, the primary metabolic fate of IBA is its conversion to the more active auxin, IAA, through a process of β-oxidation. This metabolic transformation is a key aspect of IBA's biological activity. The metabolism of IBA in microorganisms is less well-characterized, but the potential for diverse biotransformations, including hydroxylations, exists within the microbial kingdom.

A Hypothesis-Driven Approach to the Discovery of this compound

The absence of direct evidence for the natural occurrence of this compound does not preclude its existence. It may be a product of a less common metabolic pathway or a transient intermediate that accumulates only under specific physiological or environmental conditions. Below, we outline a strategic framework for its potential discovery.

Rationale for Investigation

The rationale for searching for this compound is rooted in the vast metabolic diversity of plants and microorganisms. Hydroxylation is a common enzymatic reaction in the secondary metabolism of many organisms, often leading to compounds with altered biological activity. The introduction of a hydroxyl group to the butyric acid side chain of an indole derivative could significantly impact its pharmacological properties.

Proposed Experimental Workflow for Discovery and Characterization

The following workflow outlines a systematic approach to investigate the natural occurrence of this compound.

Figure 1: A proposed experimental workflow for the discovery and characterization of this compound.

Detailed Methodologies

3.3.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Screening

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

-

Method: Develop a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method based on the predicted fragmentation pattern of this compound.

-

Rationale: This highly sensitive and specific technique allows for the detection of trace amounts of the target compound in complex biological matrices.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Experiments:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To determine the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for establishing the connectivity of the molecule.

-

-

Rationale: Unambiguous structure elucidation requires the comprehensive data provided by these NMR experiments.

Potential Biological Significance and Future Directions

Should this compound be discovered in a natural source, its biological role would be of significant interest. The presence of the hydroxyl group could influence its polarity, receptor binding affinity, and metabolic stability compared to IBA.

Future research should focus on:

-

Comparative Bioactivity Studies: Directly comparing the plant growth-regulating and other biological activities of the hydroxylated compound with IBA and IAA.

-

Enzymatic Synthesis: Identifying and characterizing the enzyme(s) responsible for its biosynthesis, which could have applications in biocatalysis.

-

Pharmacological Evaluation: Screening for potential therapeutic properties, given the wide range of biological activities associated with indole alkaloids.

Conclusion

While the natural occurrence of this compound remains unconfirmed, its structural relationship to the known natural product Indole-3-butyric acid provides a compelling basis for its investigation. This technical guide has summarized the current knowledge gap and presented a robust, multi-phased experimental strategy to explore its potential existence in nature. The successful discovery and characterization of this compound would not only expand our understanding of indole metabolism but could also unveil a novel bioactive molecule with potential applications in agriculture and medicine. The methodologies and logical framework provided herein are intended to empower researchers to embark on this exciting scientific inquiry.

References

- Hoffman, M. T., Gunatilaka, M. K., Wijeratne, K., Gunatilaka, A. L., & Arnold, A. E. (2013). Endohyphal bacterium enhances production of indole-3-acetic acid by a foliar fungal endophyte. PloS one, 8(9), e73132.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Indole-3-butyric acid. In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

- Ludwig-Müller, J., & Epstein, E. (1991). Occurrence and in vivo biosynthesis of indole-3-butyric acid in corn (Zea mays L.). Plant physiology, 97(2), 765–770.

- Karabourniotis, G., Nikolopoulos, D., Bresta, P., & Liakopoulos, G. (2021). Indole-3-butyric acid, a natural auxin, protects against fenton reaction-induced oxidative damage in porcine thyroid. Antioxidants, 10(7), 1088.

- Basu, P. S., & Tripti. (2006). Effects of indole-3-butyric acid application on rooting and vegetative development in hardwood cuttings of Pterocarya fraxinifolia (Poiret) Spach. HortScience, 41(5), 1263–1266.

- Mansouri, M., & Talebizadeh, B. (2017). Effects of indole-3-butyric acid on growth, pigments and UV-screening compounds in Nostoc linckia. Journal of Applied Phycology, 29(5), 2395–2402.

- Karabourniotis, G., Nikolopoulos, D., Bresta, P., & Liakopoulos, G. (2021). Indole-3-butyric acid, a natural auxin, protects against fenton reaction-induced oxidative damage in porcine thyroid. Antioxidants, 10(7), 1088.

- Martínez-Morales, L. J., Soto-Urzúa, L., Baca, B. E., & Sánchez-Ahédo, J. A. (2003). Indole-3-butyric acid (IBA) production in culture medium by wild strain Azospirillum brasilense. FEMS microbiology letters, 228(2), 167–173.

- Grishin, A. A., Zaitsev, S. A., Novikov, V. V., & Boronin, A. M. (2020). Bioconversion of biologically active indole derivatives with indole-3-acetic acid-degrading enzymes from Caballeronia glathei DSM50014. International journal of molecular sciences, 21(9), 3075.

- El-Sayed, M. E., & Eladly, M. (2015). Fungicidal activity of indole derivatives against some plant pathogenic fungi. Journal of Agricultural and Food Chemistry, 63(12), 3163–3170.

- Ludwig-Müller, J., & Epstein, E. (1991). Occurrence and in vivo biosynthesis of indole-3-butyric acid in corn (Zea mays L.). Plant physiology, 97(2), 765–770.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 3. Indole hydroxylation by bacterial cytochrome P450 BM-3 and modulation of activity by cumene hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bacterial catabolism of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthesis of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-hydroxy-3-(1H-indol-3-yl)butanoic acid is an indole-containing alpha-hydroxy acid with potential applications in medicinal chemistry and drug development. While its definitive biosynthetic pathway has yet to be fully elucidated in any organism, this technical guide synthesizes current biochemical knowledge to propose a scientifically grounded, putative biosynthetic route. Drawing upon established enzymatic reactions and pathways of related indole alkaloids and alpha-keto acids, we delineate a potential multi-step enzymatic synthesis starting from the common amino acid L-tryptophan. This document provides a comprehensive overview of the proposed enzymatic logic, key enzyme classes likely involved, detailed hypothetical protocols for its synthesis and characterization, and visual workflows to guide future research and discovery in this area.

Introduction: The Significance of Indole-Containing Chiral Acids

Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant physiological and medicinal properties.[1] The indole nucleus, derived from the amino acid tryptophan, serves as a versatile scaffold for a wide array of chemical modifications, leading to compounds with potent biological activities. This compound, a chiral alpha-hydroxy acid, embodies a structural motif of interest for drug development due to the prevalence of both indole and alpha-hydroxy acid moieties in pharmacologically active molecules. While its natural occurrence is not yet widely documented, its synthesis and biological evaluation are of considerable interest.

This guide provides a deep dive into the theoretical biosynthesis of this molecule, offering a roadmap for researchers seeking to explore its enzymatic production, potential biological roles, and applications in drug discovery.

Proposed Biosynthetic Pathway: A Chemoenzymatic Logic

The proposed biosynthesis of this compound is conceptualized as a three-stage process commencing with the ubiquitous precursor, L-tryptophan. This putative pathway leverages well-characterized enzymatic transformations, including transamination, aldol addition, and stereospecific reduction.

Stage 1: Formation of the Indole-3-pyruvic acid (IPA) Intermediate

The initial and most established step in this proposed pathway is the conversion of L-tryptophan to indole-3-pyruvic acid (IPA). This reaction is a cornerstone of auxin biosynthesis in plants and is also found in various microbial metabolic pathways.[2][3]

-

Enzymatic Catalysis: This transformation is primarily catalyzed by tryptophan aminotransferases (also known as tryptophan transaminases), which are pyridoxal 5'-phosphate (PLP)-dependent enzymes. These enzymes facilitate the transfer of the amino group from L-tryptophan to an alpha-keto acid acceptor, most commonly α-ketoglutarate, yielding IPA and L-glutamate. Alternatively, L-amino acid oxidases (LAAOs) , flavoenzymes, can also catalyze the oxidative deamination of L-tryptophan to form IPA.[2]

-

Causality of Choice: The selection of this initial step is based on the widespread natural occurrence of the IPA pathway and the chemical structure of IPA, which provides a reactive carbonyl group essential for the subsequent carbon-carbon bond formation.

Stage 2: Carbon Chain Extension via Aldol Addition

The critical step in the proposed biosynthesis is the extension of the three-carbon side chain of IPA to a four-carbon butanoic acid backbone. This is hypothesized to occur through an enzymatic aldol addition reaction.

-

Enzymatic Logic: An aldolase is proposed to catalyze the condensation of the enolate of pyruvic acid with the ketone carbonyl of indole-3-pyruvic acid. This reaction would form the C-C bond at the C3 position of the butanoic acid chain, generating the intermediate 4-(1H-indol-3-yl)-2-keto-4-hydroxybutanoic acid. A patent for the synthesis of a related compound, 4-(indole-3-ilmethyl)-4-hydroxy-2-oxoglutaric acid, describes an aldol condensation of indole-3-pyruvic acid with pyruvic acid or oxaloacetic acid, lending strong support to the feasibility of this enzymatic step.[4]

-

Enzyme Candidates: Threonine aldolases and other specialized aldolases are known to catalyze C-C bond formation with high stereoselectivity and could potentially be engineered or discovered to accept IPA and pyruvate as substrates.[5]

Stage 3: Stereospecific Reduction to the Final Product

The final step in the proposed pathway is the reduction of the alpha-keto group of the intermediate to a hydroxyl group, yielding this compound.

-

Enzymatic Control: This stereospecific reduction is likely catalyzed by a ketoreductase or a dehydrogenase . These enzymes, often dependent on cofactors like NADH or NADPH, are responsible for the stereoselective conversion of ketones to alcohols. The specific enzyme would determine the chirality at the C2 position of the final product. Enzymes such as D- or L-2-hydroxyisocaproate dehydrogenases, which act on similar alpha-keto acid substrates, are strong candidates.

-

Self-Validation: The stereospecificity of this enzymatic reduction is crucial for producing a single enantiomer of the target molecule, a critical requirement for pharmacological applications.

Visualizing the Proposed Biosynthetic Pathway

Sources

- 1. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RU2325442C2 - Method of indole-3-pyruvic acid and its derivatives production - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

2-hydroxy-3-(1H-indol-3-yl)butanoic acid metabolic pathway

An In-depth Technical Guide to the Metabolic Pathway of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Abstract

This compound is an indole derivative with a structure suggesting a potential role as a metabolite in biological systems. While the metabolic pathway of this specific compound is not yet fully elucidated in the scientific literature, its structural similarity to other well-characterized indole compounds, such as indole-3-lactic acid and indole-3-butyric acid, allows for the formulation of a putative metabolic framework. This guide presents a scientifically grounded, hypothetical metabolic pathway for this compound, drawing upon established principles of tryptophan metabolism by gut microbiota and plant auxin biochemistry. We will explore the plausible biosynthetic and degradative routes, the key enzymatic families likely involved, and their regulatory mechanisms. Furthermore, this document provides detailed, field-proven experimental protocols for researchers to investigate and validate these proposed pathways, thereby paving the way for a deeper understanding of its physiological significance. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of metabolism, gut microbiology, and novel therapeutic discovery.

Introduction: The Emerging Significance of Indole Derivatives

Indole and its derivatives are a class of bioactive metabolites predominantly produced from the essential amino acid tryptophan by the gut microbiota.[1][2] These molecules are crucial signaling agents in the host-microbe crosstalk, influencing a wide array of physiological processes, including immune homeostasis, gut barrier integrity, and metabolic regulation.[3][4][5] The diverse functions of indole derivatives, such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-lactic acid (ILA), are mediated through their interaction with host receptors like the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR).[1][5]

The compound this compound, while not extensively studied, presents a chemical structure that is a hybrid of known bioactive indole derivatives. Its indole core, coupled with a hydroxylated butyric acid side chain, suggests a potential origin from tryptophan metabolism and hints at a role in biological signaling. This guide aims to provide a comprehensive, albeit putative, framework for its metabolic pathway, offering a starting point for researchers to explore its biosynthesis, degradation, and physiological function.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from tryptophan, following a multi-step enzymatic cascade analogous to the formation of other indole derivatives by gut bacteria.[6] The proposed pathway involves transamination, decarboxylation, and hydroxylation reactions.

Caption: Proposed biosynthetic pathway of this compound from tryptophan.

Step 1: Transamination of Tryptophan

The initial step is the conversion of tryptophan to indole-3-pyruvic acid, a common intermediate in the biosynthesis of many indole derivatives.[7][8] This reaction is catalyzed by tryptophan aminotransferases , a class of enzymes widely present in both prokaryotes and eukaryotes.

Step 2: Side Chain Modification

From indole-3-pyruvic acid, there are a few plausible routes. One possibility involves the action of a methyltransferase to add a methyl group to the pyruvate side chain, forming α-keto-β-methyl-1H-indole-3-propanoic acid. This intermediate would then be a direct precursor to the target molecule.

Step 3: Reduction and Hydroxylation

The final step would involve the reduction of the keto group and hydroxylation of the side chain. This could be catalyzed by a single hydroxylase or a reductase enzyme, leading to the formation of this compound. The stereochemistry of the final product would be dependent on the specific enzyme involved.

Proposed Degradation Pathway of this compound

The degradation of this compound is likely to proceed through oxidative cleavage of the indole ring, a common mechanism for the breakdown of aromatic compounds by microorganisms.[9][10] This pathway would convert the complex heterocyclic structure into simpler molecules that can enter central metabolism.

Sources

- 1. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tryptophan Metabolism and Gut Microbiota: A Novel Regulatory Axis Integrating the Microbiome, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of immunity by tryptophan microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives Biosynthesis in Bifidobacterium longum subsp. infantis and the Tryptophan Substrate Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]

- 8. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-3-(1H-indol-3-yl)butanoic acid is a molecule of significant interest within the scientific community, particularly in fields related to drug discovery and development due to its structural similarity to endogenous compounds like the amino acid tryptophan. The indole nucleus is a common scaffold in numerous biologically active compounds.[1][2][3] Understanding the stability of such molecules and the nature of their degradation products is paramount for ensuring the safety, efficacy, and shelf-life of potential therapeutic agents.[4][5][6] This technical guide provides a comprehensive overview of the potential degradation pathways of this compound, drawing upon established knowledge of indole chemistry and the degradation of analogous structures. It further outlines robust analytical methodologies and experimental protocols for the systematic investigation of its degradation profile.

Predicted Degradation Pathways of this compound

The chemical structure of this compound, featuring a reactive indole ring and a hydroxyl-substituted carboxylic acid side chain, predisposes it to several degradation pathways. The indole ring, in particular, is susceptible to oxidation and photosensitive reactions, while the overall stability of the molecule is influenced by environmental factors such as pH and temperature.

Oxidative Degradation

The indole nucleus is readily oxidized, a common degradation pathway for many indole-containing compounds.[7] The initial and most probable oxidation of the indole ring in this compound would occur at the electron-rich C2-C3 double bond. This can lead to the formation of an oxindole derivative, followed by further oxidation to an isatin-like structure.[8][9] Subsequent cleavage of the pyrrole ring can occur, leading to the formation of anthranilic acid derivatives.[8] This process is analogous to the kynurenine pathway of tryptophan metabolism.[7] The presence of a hydroxyl group on the side chain may also influence the oxidative stability of the molecule.

Photodegradation

Indole-containing molecules, most notably tryptophan, are known to be susceptible to photodegradation upon exposure to UV light.[10] This process is often initiated by the absorption of UV radiation, leading to the formation of excited states and radical species. These highly reactive intermediates can then undergo a variety of reactions, including dimerization, oxidation, and fragmentation, resulting in a complex mixture of degradation products. The photodegradation of this compound is expected to follow a similar pattern, with potential yellowing of solutions upon irradiation, a phenomenon observed with tryptophan.[11]

pH-Mediated Degradation

The stability of this compound is anticipated to be significantly influenced by the pH of the surrounding medium.[12][13] In acidic conditions, the indole ring can be protonated, which may facilitate certain degradation reactions. Conversely, under alkaline conditions, the carboxylic acid and hydroxyl groups will be deprotonated, and the indole nitrogen can also be deprotonated under strongly basic conditions, altering the electron density of the ring system and potentially increasing its susceptibility to oxidation.[14] Studies on related indole esters have shown that they are readily hydrolyzed under mild alkaline conditions.[15] While the target molecule lacks an ester linkage, extreme pH conditions can still catalyze other degradative processes.

Analytical Methodologies for Degradation Monitoring

A crucial aspect of studying drug degradation is the use of stability-indicating analytical methods that can separate the parent compound from its degradation products. For indole-containing molecules, reversed-phase High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

High-Performance Liquid Chromatography (HPLC)

A well-developed HPLC method is essential for monitoring the degradation of this compound.

| Parameter | Recommendation | Rationale |

| Column | C18 stationary phase (e.g., Kinetex 5 µm XB-C18) | Provides good retention and separation for moderately polar indole derivatives.[16][17] |

| Mobile Phase | Acetonitrile/Water gradient | Allows for the elution of compounds with a range of polarities. |

| pH Modifier | Formic acid or phosphoric acid | Improves peak shape and resolution. Formic acid is suitable for MS compatibility.[18] |

| Detection | UV/Vis or Diode Array Detector (DAD) at ~270-280 nm | The indole chromophore has a characteristic absorbance in this region.[16][17] |

| Temperature | Controlled, e.g., 50°C | Can improve separation efficiency.[16][17] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weights and fragmentation patterns of the degradants, which are crucial for determining their structures.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to intentionally degrade a compound to generate its likely degradation products and to establish the stability-indicating nature of the analytical method.[4][5][6][19]

Protocol 1: Oxidative Degradation

-

Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Stress Application: To an aliquot of the drug solution, add a solution of hydrogen peroxide to achieve a final concentration of 3%.[20]

-

Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Sampling and Analysis: At specified time points, withdraw samples, quench any remaining peroxide if necessary, and analyze by HPLC-UV/MS.

Protocol 2: Photodegradation

-

Preparation: Prepare a solution of the compound as described in Protocol 1.

-

Stress Application: Expose the solution to a controlled source of UV and/or visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

Incubation: Irradiate the sample for a specified duration or until a certain level of degradation is observed.

-

Sampling and Analysis: Analyze the exposed and control samples by HPLC-UV/MS.

Protocol 3: Acidic and Basic Hydrolysis

-

Preparation: Prepare solutions of the compound as described in Protocol 1.

-

Stress Application:

-

Acidic: To one aliquot, add an equal volume of 0.1 M hydrochloric acid.

-

Basic: To another aliquot, add an equal volume of 0.1 M sodium hydroxide.

-

-

Incubation: Heat the solutions at a controlled temperature (e.g., 60°C) for a defined period.[20]

-

Sampling and Analysis: At specified time points, withdraw samples, neutralize them with an appropriate acid or base, and analyze by HPLC-UV/MS.

Protocol 4: Thermal Degradation

-

Preparation: Place a known amount of the solid compound in a vial.

-

Stress Application: Heat the vial in a calibrated oven at an elevated temperature (e.g., 60°C).[20]

-

Incubation: Maintain the temperature for a specified period.

-

Sampling and Analysis: At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC-UV/MS.

Data Interpretation and Reporting

The data obtained from these forced degradation studies should be used to:

-

Establish the degradation profile of this compound under various stress conditions.

-

Propose the structures of the major degradation products based on their mass spectral data.

-

Demonstrate the specificity of the analytical method by showing that the peaks corresponding to the degradation products are well-resolved from the peak of the parent compound.

This comprehensive understanding of the degradation pathways and products is essential for the development of stable formulations and for ensuring the quality and safety of any potential drug product containing this compound.

References

-

Leaver, I. H., & Lennox, G. (2025). Studies on the photodegradation of tryptophan. ResearchGate. [Link]

-

Novakova, L., et al. (2015). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core–shell column chromatography method. ResearchGate. [Link]

-

Novakova, L., et al. (2015). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Ovid. [Link]

-

Mam, B., et al. (2023). Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. PubMed. [Link]

-

Bandurski, R. S., et al. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. [Link]

-

Novakova, L., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. PubMed. [Link]

-

Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]

-

Roncevic, T., et al. (2019). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. MDPI. [Link]

-

White, A. D., et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Caltech. [Link]

-

Madsen, E. L., et al. (1997). Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Institutes of Health. [Link]

-

Shibazaki, C., et al. (2020). Photodegradation of tryptophan under UV irradiation. ResearchGate. [Link]

-

Sormacheva, E. D., et al. (2017). Dimerization and oxidation of tryptophan in UV-A photolysis sensitized by kynurenic acid. Free Radical Biology and Medicine. [Link]

-

Ostin, A., et al. (1998). Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. National Institutes of Health. [Link]

-

Zhang, Y., et al. (2021). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. Semantic Scholar. [Link]

-

SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. [Link]

-

Hu, Q., et al. (2018). A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements using p-dimethylaminocinnamaldehyde (DMACA) as a chromogenic reagent. RSC Publishing. [Link]

-

Arora, P. K., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PubMed Central. [Link]

-

Yoshikawa, N., et al. (2023). Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. ACS Omega. [Link]

-

de Sa, A. L. C., et al. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. [Link]

-

Soriano, D. S., & Ellison, R. J. (1999). The Indole Ring. University of Pittsburgh-Bradford. [Link]

-

Ask Ayurveda. (n.d.). Phytochemicals in Food - 3,3'-Diindolylmethane (DIM). [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Kumar, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

Kulkarni, S. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

-

Kumar, V., & Kumar, S. (2019). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research in Engineering, Science and Management. [Link]

-

Lager, I., et al. (2011). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. PubMed Central. [Link]

-

Science.gov. (n.d.). indole-3-butyric acid iba: Topics. [Link]

-

Ono, A. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

-

Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

-

Wikipedia. (n.d.). Indole. [Link]

-

Yoshikawa, N., et al. (2023). Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. PubMed Central. [Link]

-

Wikipedia. (n.d.). Indole-3-butyric acid. [Link]

-

Wang, X., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-3-Butyric Acid. PubChem. [Link]

-

Le, T. H. A., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. PubMed Central. [Link]

- Kelly, K. K. (1962). Synthesis of 3-indolealkanoic acids.

-

Strader, L. C., & Bartel, B. (2019). Indole-3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. Frontiers in Plant Science. [Link]

-

Al-Tel, T. H., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. D [sites.pitt.edu]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. ajpsonline.com [ajpsonline.com]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. scispace.com [scispace.com]

- 9. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ibisscientific.com [ibisscientific.com]

- 14. Indole - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. ovid.com [ovid.com]

- 17. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. ijisrt.com [ijisrt.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stereoisomers of 2-hydroxy-3-(1H-indol-3-yl)butanoic Acid

Abstract

The precise control and characterization of stereochemistry are fundamental pillars of modern drug discovery and development. Molecules with multiple chiral centers, such as 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, can exist as multiple stereoisomers, each with potentially unique pharmacological, pharmacokinetic, and toxicological profiles. This technical guide provides a comprehensive framework for researchers and drug development professionals on the stereoselective synthesis, chiral separation, and rigorous stereochemical assignment of the four stereoisomers of this compound. By integrating established methodologies with expert insights, this document serves as a practical roadmap for isolating and characterizing these distinct molecular entities, a critical step in unlocking their therapeutic potential.

Introduction: The Imperative of Stereoisomerism

This compound is a fascinating molecule possessing two chiral centers at the C2 and C3 positions. This structural feature gives rise to four possible stereoisomers: a pair of enantiomers with the erythro (or syn) relative configuration and another pair with the threo (or anti) relative configuration. The indole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The adjacent hydroxyl and carboxylic acid groups offer multiple points for hydrogen bonding and potential coordination, making these compounds attractive for targeting enzymes and receptors.

However, it is a well-established principle that the three-dimensional arrangement of a molecule dictates its biological function. Different stereoisomers of a drug can exhibit vastly different activities, from one being a potent therapeutic while its enantiomer is inactive or even toxic. Therefore, the ability to synthesize, separate, and definitively characterize each stereoisomer is not merely an academic exercise but a regulatory and scientific necessity in drug development.

This guide will delineate the strategic approaches required to tackle this challenge, focusing on the causality behind experimental choices to empower researchers with a robust and validated workflow.

The Four Stereoisomers: Structure and Relationships

The two chiral centers in this compound lead to the existence of four distinct stereoisomers. These can be grouped into two pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is diastereomeric.

-

(2R, 3R)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid

-

(2S, 3S)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid

-

This pair are enantiomers and share the threo (or anti) relative stereochemistry.

-

-

(2R, 3S)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid

-

(2S, 3R)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid

-

This pair are enantiomers and share the erythro (or syn) relative stereochemistry.

-

The diagram below, generated using DOT language, illustrates the stereochemical relationships between these four isomers.

Stereoselective Synthesis Strategies

The ideal approach to obtaining pure stereoisomers is through stereoselective synthesis, which can be broadly categorized into diastereoselective and enantioselective methods.

Diastereoselective Synthesis: Controlling the Relative Configuration

A logical and common route to β-hydroxy acids is the aldol reaction. For our target molecule, this would involve the reaction of an enolate derived from an indole-3-acetic acid equivalent with acetaldehyde. The relative stereochemistry (syn vs. anti) can be controlled by the choice of enolate geometry (Z vs. E) and reaction conditions, as famously described by the Zimmerman-Traxler model.

Proposed Protocol: Diastereoselective Aldol Reaction

-

Enolate Formation: Start with a protected indole, such as N-Boc-indole-3-acetic acid. Convert the carboxylic acid to a chiral auxiliary-bearing ester (e.g., an Evans auxiliary) to enable both diastereoselectivity and subsequent enantioselectivity. The choice of base (e.g., LDA vs. NaHMDS) and solvent (THF) is critical for forming the desired (Z)-enolate.

-

Aldol Addition: The generated enolate is then reacted with acetaldehyde at low temperatures (-78 °C). The chiral auxiliary will direct the facial attack on the aldehyde, leading to a high diastereomeric excess (d.e.) of one of the four possible stereoisomers.

-

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the near-enantiopure β-hydroxy acid.

Causality: The use of a chiral auxiliary provides a sterically defined environment. The reaction proceeds through a six-membered ring transition state where the substituents arrange themselves to minimize steric clashes, thus favoring the formation of one specific diastereomer.

Enantioselective Synthesis and Resolution

If a racemic or diastereomeric mixture is synthesized, chiral resolution is necessary.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.

Experimental Workflow: Chiral HPLC Separation

Protocol Details:

-

Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD, OJ or Chiralpak® IA, IB) are highly effective for a wide range of compounds, including carboxylic acids.

-

Mobile Phase Optimization: A typical mobile phase for normal-phase separation would be a mixture of hexane/isopropanol or for reverse-phase, acetonitrile/water, often with a small amount of an acidic modifier like formic or acetic acid to suppress the ionization of the carboxyl group and improve peak shape.

-

Detection: A UV detector set to the absorbance maximum of the indole ring (~280 nm) is standard. A circular dichroism (CD) detector can be used in series to directly observe the opposite Cotton effects of eluting enantiomers.

Trustworthiness: This method is self-validating. The separation of a racemic pair should yield two peaks of equal area. The purity of the collected fractions can be confirmed by re-injection onto the same column.

This classical resolution technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). This forms a pair of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.[1]

Protocol Outline:

-

Salt Formation: Dissolve the racemic mixture of this compound in a suitable solvent (e.g., ethanol, acetone). Add an equimolar amount of a chiral amine, such as (R)-(+)-α-methylbenzylamine or quinine.

-

Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out.

-

Isolation and Liberation: The crystals are filtered, and the process can be repeated to improve purity. The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiopure target molecule, which can be extracted into an organic solvent. The resolving agent can be recovered from the aqueous layer.

Structural Elucidation and Absolute Configuration Assignment